

Comparative ^{13}C NMR Analysis of Adipic Acid Monomethyl Ester and Related Compounds

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Compound of Interest

Compound Name: Monomethyl adipate

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This guide provides a comparative analysis of the ^{13}C NMR spectral characteristics of adipic acid monomethyl ester, adipic acid, and dimethyl adipate. The data presented is intended to assist researchers, scientists, and drug development professionals in the structural characterization and differentiation of these closely related compounds.

Comparative ^{13}C NMR Data

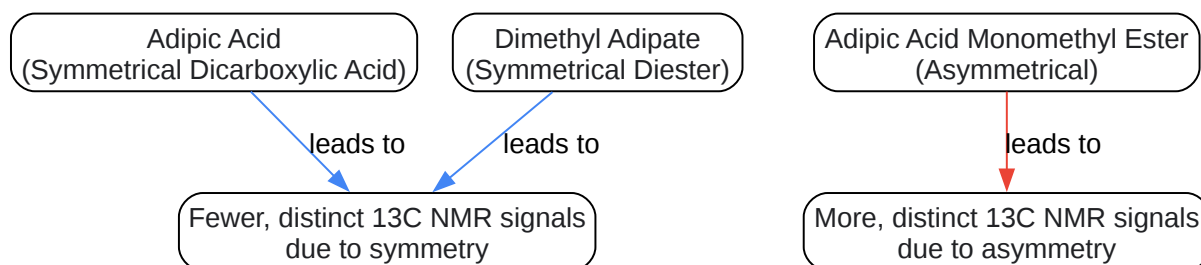
The following table summarizes the key ^{13}C NMR chemical shifts for adipic acid monomethyl ester and its relevant alternatives. The distinct chemical environments of the carbonyl and methylene carbons, arising from the differences in esterification, are highlighted.

Compound Name	Structure	Carbon Atom	Chemical Shift (ppm)
Adipic Acid Monomethyl Ester	HOOC-(CH ₂) ₄ -COOCH ₃	-COOH	~179.9
	-COOCH ₃		~174.3
	-OCH ₃		~51.5
	-CH ₂ -COOH		~33.9
	-CH ₂ -COOCH ₃		~33.9
	-CH ₂ -CH ₂ -		~24.4, ~24.7
Adipic Acid	HOOC-(CH ₂) ₄ -COOH	-COOH	~186.35
	-CH ₂ -COOH		~40.08
	-CH ₂ -CH ₂ -		~28.52
Dimethyl Adipate	H ₃ COOC-(CH ₂) ₄ -COOCH ₃	-COOCH ₃	~173.6
	-OCH ₃		~51.4
	-CH ₂ -COOCH ₃		~33.7
	-CH ₂ -CH ₂ -		~24.5

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Structural and Spectral Relationships

The structural modifications among the three compounds directly influence their ¹³C NMR spectra. The diagram below illustrates the logical relationship between the presence of carboxylic acid and ester functional groups and the resulting number of unique carbon signals.



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Caption: Structural symmetry's effect on ^{13}C NMR spectra.

Experimental Protocol: ^{13}C NMR Spectroscopy

The following is a general protocol for the acquisition of a ^{13}C NMR spectrum, applicable for the characterization of adipic acid monomethyl ester and related compounds.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O).
- The choice of solvent is critical and should be based on the solubility of the analyte and its chemical compatibility.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Setup:

- The data presented in this guide was referenced from spectra obtained on spectrometers with varying frequencies, including 25.16 MHz, 125 MHz, and 400 MHz instruments.[1][4]
- Place the NMR tube in a spinner turbine and adjust the depth appropriately for the specific spectrometer.
- Insert the sample into the NMR magnet.

3. Data Acquisition:

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.
- Set the appropriate spectral width to encompass all expected carbon signals (typically 0-200 ppm for these compounds).
- A standard proton-decoupled ^{13}C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling.
- The number of scans will depend on the sample concentration; a higher number of scans will improve the signal-to-noise ratio.
- A relaxation delay (D1) of 1-2 seconds is generally sufficient.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by referencing the solvent peak to its known chemical shift (e.g., CDCl_3 at 77.16 ppm).
- Integrate the peaks if quantitative information is desired, although this is less common for ^{13}C NMR than for ^1H NMR.
- Analyze the chemical shifts to assign signals to the corresponding carbon atoms in the molecule.^[7]

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References

- 1. Dimethyladipate | C₈H₁₄O₄ | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adipic acid(124-04-9) 13C NMR [m.chemicalbook.com]
- 3. Dimethyl adipate(627-93-0) 13C NMR [m.chemicalbook.com]
- 4. Adipic Acid | C₆H₁₀O₄ | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Monomethyl adipate(627-91-8) 13C NMR spectrum [chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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